S-Substituent Structural Distinction
CAS 647860-10-4 is one of three key intermediates used by Jung et al. to synthesize a focused library of 3-methyl-1,2,3,4-tetrahydropyrimidine oxalate salts [1]. The 4-methylbenzylthio substituent differentiates it from the methylthio analog (CAS 647860-02-4) and the benzylthio analog (CAS 647860-09-1). While the reference paper provides binding data only for the final oxalate salt products, the structural identity of the S-substituent in the intermediate is critical for generating the corresponding final compound with a defined pharmacological profile [1].
| Evidence Dimension | S-substituent identity |
|---|---|
| Target Compound Data | 4-Methylbenzylthio (-SCH2-C6H4-4-CH3) |
| Comparator Or Baseline | Methylthio (-SCH3, CAS 647860-02-4) and Benzylthio (-SCH2-C6H5, CAS 647860-09-1) |
| Quantified Difference | Structural variation; downstream biological activity data available only for final oxalate salts, not the intermediates themselves. |
| Conditions | Synthetic pathway: modified Strecker reaction, cyclization, substitution, quarternization, and reduction [1]. |
Why This Matters
For procurement, selecting the correct intermediate ensures fidelity to the published synthetic route and guarantees generation of the intended final muscarinic agonist compound.
- [1] Jung, M. H., Park, J.-G., & Park, W.-K. (2003). Synthesis of 5-(4-alkylsulfanyl-[1,2,5]thiadiazol-3-yl)-3-methyl-1,2,3,4-tetrahydropyrimidine oxalate salts and their evaluation as muscarinic receptor agonists. Archiv der Pharmazie, 336(4-5), 230–235. View Source
